molecular formula C24H20N4O5S B2481828 N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)-2-phenoxybenzamide CAS No. 2034370-53-9

N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)-2-phenoxybenzamide

Cat. No. B2481828
CAS RN: 2034370-53-9
M. Wt: 476.51
InChI Key: XONFZLZDSKCQEZ-UHFFFAOYSA-N
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Description

“N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)-2-phenoxybenzamide” is a chemical compound with the molecular formula C19H17N5O7S . It is also known as “(E)-N-(4-(N-(3-Methoxypyrazin-2-yl)sulfamoyl)phenyl)-3-(5-nitrothiophene-2-yl)acrylamide” and is used as a Mixed Lineage Kinase Domain-Like Protein Inhibitor, Necrosome Inhibitor II, Necrosulfonamide, Necrosis Inhibitor III .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C18H15N5O6S2/c1-29-18-17(19-10-11-20-18)22-31(27,28)14-6-2-12(3-7-14)21-15(24)8-4-13-5-9-16(30-13)23(25)26/h2-11H,1H3,(H,19,22)(H,21,24)/b8-4+ . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

This compound is a dark yellow solid . It has a molecular weight of 461.48 and a monoisotopic mass of 459.084869 Da . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Necroptosis Inhibition

Necrosulfonamide is a potent inhibitor of necroptosis, a regulated form of necrosis. Necroptosis plays crucial roles in various physiological and pathological conditions, including tissue damage response, development, and antiviral immunity . By specifically blocking necroptosis, Necrosulfonamide has become a valuable tool for researchers studying cell death pathways.

Targeting MLKL

The compound primarily targets the Mixed Lineage Kinase Domain-Like Protein (MLKL) . MLKL is a key signaling molecule in necroptosis. Necrosulfonamide covalently modifies Cys88 of MLKL, thereby inhibiting its adaptor function . This interaction prevents the formation of the MLKL-RIP1-RIP3 necrosome complex, which is essential for downstream necroptotic signaling .

Human-Specific Effects

Necrosulfonamide exhibits species-specific effects. It potently inhibits human MLKL adaptor function but is ineffective against murine MLKL. This selectivity makes it a valuable tool for studying necroptosis in human cells .

Comparative Potency

Compared to Necrostatin-1 (Nec-1), another necroptosis inhibitor, Necrosulfonamide demonstrates greater potency in preventing necrotic/necroptotic death in human HT-29 cells (IC50 = 124 nM) while being ineffective against necrosis/necroptosis in murine L929 cells or apoptosis in human RIP3-null Panc-1 cells .

Mechanism of Action

Unlike Nec-1, which blocks RIP1-RIP3 interaction to prevent necrosome formation, Necrosulfonamide directly targets MLKL, disrupting downstream interactions with other effectors .

Potential Therapeutic Applications

Given its specific inhibition of necroptosis, Necrosulfonamide holds promise as a potential therapeutic agent. Researchers are exploring its use in conditions where necroptosis contributes to tissue damage, such as ischemic injury, neurodegenerative diseases, and inflammatory disorders.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O5S/c1-32-24-22(25-15-16-26-24)28-34(30,31)19-13-11-17(12-14-19)27-23(29)20-9-5-6-10-21(20)33-18-7-3-2-4-8-18/h2-16H,1H3,(H,25,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONFZLZDSKCQEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)-2-phenoxybenzamide

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